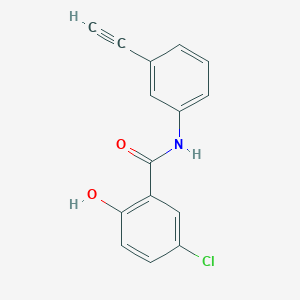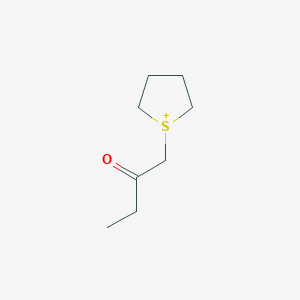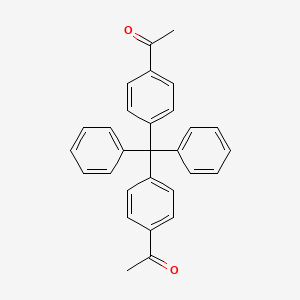
N-(2-Methylphenyl)valinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methylphenyl)valinamide is an organic compound that belongs to the class of amides It is derived from valine, an essential amino acid, and 2-methylphenylamine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylphenyl)valinamide typically involves the reaction of valine with 2-methylphenylamine. One common method is through the amidation reaction, where valine is first activated by converting it into its corresponding acid chloride or ester, followed by reaction with 2-methylphenylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
N-(2-Methylphenyl)valinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the amide group into an amine.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
科学研究应用
N-(2-Methylphenyl)valinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
作用机制
The mechanism of action of N-(2-Methylphenyl)valinamide involves its interaction with specific molecular targets. For instance, in its role as a fungicide, it targets cellulose synthase enzymes in plant pathogens, disrupting their cell wall synthesis and leading to cell death. The compound’s structure allows it to bind effectively to these enzymes, inhibiting their activity and preventing the growth of the pathogen .
相似化合物的比较
N-(2-Methylphenyl)valinamide can be compared with other similar compounds, such as:
Benthiavalicarb: Another valinamide derivative used as a fungicide.
Iprovalicarb: Known for its high activity against resistant pathogens.
Valiphenal: A valinamide carbamate with similar fungicidal properties.
These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their activity and efficacy. This compound is unique due to its specific substitution pattern on the aromatic ring, which can affect its binding affinity and selectivity for molecular targets .
属性
CAS 编号 |
185224-03-7 |
|---|---|
分子式 |
C12H18N2O |
分子量 |
206.28 g/mol |
IUPAC 名称 |
2-amino-3-methyl-N-(2-methylphenyl)butanamide |
InChI |
InChI=1S/C12H18N2O/c1-8(2)11(13)12(15)14-10-7-5-4-6-9(10)3/h4-8,11H,13H2,1-3H3,(H,14,15) |
InChI 键 |
XEIFIFMRWBJMED-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NC(=O)C(C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,6-Acridinediamine, 4-[(4-nitrophenyl)azo]-](/img/structure/B12577740.png)

![5-[(4-Fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylic acid](/img/structure/B12577749.png)
![3-Oxa-7-thiatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B12577765.png)
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methoxyphenyl)-](/img/structure/B12577766.png)

![N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12577781.png)
![2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol](/img/structure/B12577789.png)
![6-bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12577794.png)
![Phenyl[4-(sulfanylmethyl)phenyl]methanone](/img/structure/B12577796.png)
![2-Chloro-1-fluoro-4-[4-(4-octylphenyl)buta-1,3-diyn-1-YL]benzene](/img/structure/B12577826.png)
![Acetamide,2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12577831.png)

